Cas no 2138068-41-2 (3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a trifluoromethyl group and a tertiary amine moiety with methoxy and methyl substituents. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its unique functionalization, which may influence bioavailability, metabolic stability, and receptor binding affinity. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the tertiary amine contributes to basicity and solubility modulation. The methoxy-2-methylpropyl side chain may further improve pharmacokinetic properties. Its stereochemistry and conformational flexibility could also be leveraged in the design of chiral catalysts or bioactive molecules. This compound serves as a versatile intermediate for synthetic applications requiring tailored physicochemical properties.
3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure
2138068-41-2 structure
Product Name:3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:2138068-41-2
MF:C13H24F3NO2
MW:283.330374717712
CID:6470168
PubChem ID:165496380
Update Time:2025-06-08

3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138068-41-2
    • 3-[(2-methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • EN300-1160817
    • 3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • Inchi: 1S/C13H24F3NO2/c1-12(2,19-4)8-17(3)11-7-9(18)5-6-10(11)13(14,15)16/h9-11,18H,5-8H2,1-4H3
    • InChI Key: AISBNDCZGBRPEI-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1N(C)CC(C)(C)OC)O)(F)F

Computed Properties

  • Exact Mass: 283.17591349g/mol
  • Monoisotopic Mass: 283.17591349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.7Ų

3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160817-1.0g
3-[(2-methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
2138068-41-2
1g
$0.0 2023-06-08

Additional information on 3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol

Professional Introduction to Compound with CAS No. 2138068-41-2 and Product Name: 3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol

3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138068-41-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biochemical applications. The presence of both trifluoromethyl and amine moieties in its framework suggests potential utility in the development of novel therapeutic agents, particularly in the realm of drug discovery and molecular pharmacology.

The molecular architecture of this compound is notable for its cyclohexane backbone, which is a common motif in many biologically active molecules. The substitution pattern, particularly the (2-methoxy-2-methylpropyl)(methyl)amino side chain, contributes to the compound's structural complexity and may influence its pharmacokinetic properties. Such structural features are often exploited in medicinal chemistry to modulate binding affinity, metabolic stability, and overall bioavailability.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The trifluoromethyl group in this compound is a prime example of such a moiety, which is frequently incorporated into drug candidates to improve their pharmacological profiles. Studies have shown that trifluoromethyl-substituted compounds often exhibit increased lipophilicity and resistance to enzymatic degradation, making them attractive for long-term therapeutic applications.

The amine functional group in the molecule also plays a crucial role in its potential biological activity. Amines are well-known for their ability to interact with biological targets such as enzymes and receptors, often serving as key pharmacophores in drug design. The specific configuration of the amine moiety in this compound, combined with the cyclohexane ring, may confer unique interactions with biological systems, warranting further exploration.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting costly experimental trials. Molecular modeling studies have suggested that 3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This hypothesis is supported by the presence of structural features that are known to modulate enzyme activity.

The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving protection-deprotection strategies to achieve the desired regioselectivity and stereoselectivity. However, recent innovations in synthetic methodology have made it possible to streamline these processes, reducing both reaction times and byproduct formation.

In conclusion, 3-[(2-Methoxy-2-methylpropyl)(methyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138068-41-2) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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